molecular formula C16H14Cl2N2O3S B3444431 2,4-dichloro-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide

2,4-dichloro-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide

Cat. No.: B3444431
M. Wt: 385.3 g/mol
InChI Key: ITSAUHKEQIVICZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Properties

IUPAC Name

2,4-dichloro-N-(1-methylsulfonyl-2,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3S/c1-24(22,23)20-7-6-10-8-12(3-5-15(10)20)19-16(21)13-4-2-11(17)9-14(13)18/h2-5,8-9H,6-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSAUHKEQIVICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent chlorination and sulfonation steps are then employed to introduce the dichloro and methylsulfonyl groups, respectively.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

Biologically, 2,4-dichloro-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide has shown potential in modulating biological pathways. Its derivatives can be explored for their effects on enzyme inhibition, receptor binding, and other biological activities.

Medicine

Medically, this compound and its derivatives have been investigated for their therapeutic potential. They may be used in the development of new drugs targeting various diseases, including cancer, inflammation, and microbial infections.

Industry

In industry, the compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it valuable for creating new materials and compounds.

Mechanism of Action

The mechanism by which 2,4-dichloro-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, enzyme activities, and receptor functions, leading to the observed biological effects. The exact molecular targets and pathways involved would depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2,4-dichloro-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide include:

  • Indomethacin: : A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.

  • Sulindac: : Another NSAID with a sulfonyl group, similar to the methylsulfonyl group in the compound.

  • Oxindole derivatives: : Various oxindole derivatives with similar biological activities.

Uniqueness

What sets this compound apart from these compounds is its specific combination of chloro, methylsulfonyl, and indole groups, which confer unique chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide

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